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Abstract
The field of nucleic acid therapeutics has been significantly advanced by the development of

potent and safe delivery vehicles. Among these, the ionizable lipidoid cKK-E12 has emerged

as a benchmark material for the delivery of both small interfering RNA (siRNA) and messenger

RNA (mRNA), particularly to hepatocytes. This technical guide provides a comprehensive

overview of the discovery, development, and characterization of cKK-E12. It details the rational

design and iterative screening process that led to its identification, summarizes its performance

in preclinical models, outlines key experimental protocols, and illustrates its proposed

mechanism of action.

Discovery and Rational Design
The discovery of cKK-E12 was not serendipitous but the result of a systematic, bio-inspired

design and iterative screening process.[1][2] Researchers aimed to improve upon existing lipid

nanoparticle (LNP) systems by creating lipopeptide nanoparticles (LPNs) with enhanced

efficacy, specificity, and safety profiles. The design was inspired by natural lipoprotein

nanoparticles.[2]

An initial screening of 103 materials established key structure-activity relationships (SAR) that

guided the synthesis of next-generation delivery systems.[2] This iterative learning process
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improved the hit rate for effective compounds by over tenfold in subsequent screening rounds.

[2][3]

The critical structural features identified for potent in vivo siRNA delivery were:

Core Structure: A lysine-based ring structure, specifically a dilysine-derived diketopiperazine,

proved to be a highly effective core.[1][2][4]

Lipid Tails: Epoxide or aldehyde-derived lipid tails with a carbon chain length between 12 and

14 atoms were found to be optimal.[1][2] cKK-E12 incorporates four amino alcohol-based

lipid tails.[4][5]

Amino Acid Linkage: The use of lysine-derived lipopeptides was a foundational design

choice.[1][2]

This rational, multi-step approach directly led to the identification of cKK-E12 as the lead

material, distinguished by its exceptional potency for gene silencing in hepatocytes.[1][3]
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Caption: Iterative discovery workflow leading to cKK-E12.
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Physicochemical Properties and LNP Formulation
cKK-E12 is an ionizable lipidoid with the chemical name 3,6-bis(4-(bis(2-

hydroxydodecyl)amino)butyl)piperazine-2,5-dione and a molecular weight of 993.62 g/mol .[6]

[7] Its structure features a central diketopiperazine core with four C12 lipid tails.[4][5]

For in vivo applications, cKK-E12 is formulated into Lipid Nanoparticles (LNPs). This process

involves the rapid mixing of an organic phase containing the lipids with an aqueous phase

containing the nucleic acid cargo, typically using a microfluidic device. The resulting LNPs are

spherical with a textured interior, and their characteristics can be tuned by altering the lipid

composition.[2]

Table 1: Typical cKK-E12 LNP Formulations and
Physicochemical Properties

Parameter
siRNA
Formulation[7]

mRNA
Formulation[8]

Property Value

Ionizable Lipid 50 mol% cKK-E12 50 mol% cKK-E12 -

Helper Lipid 1 38.5 mol% DSPC 10 - 49 mol% DOPE -

Helper Lipid 2 10 mol% Cholesterol

10 - 49 mol%

Cholesterol/β-

Sitosterol

-

PEG-Lipid
1.5 mol% DMG-

PEG2000

1.5 mol% DMG-

PEG2000
-

Diameter (DLS) 35 - 85 nm[2] ~120 nm[8] -

Polydispersity Index

(PDI)
- < 0.20[8] -

Surface Charge - Near-neutral[8] -

Encapsulation

Efficiency
- > 80%[8] -
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DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-2000]
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Caption: General workflow for cKK-E12 LNP formulation.

In Vivo Performance and Preclinical Efficacy
cKK-E12 LNPs have demonstrated exceptional potency and selectivity for delivering nucleic

acids to hepatocytes in multiple preclinical models.

siRNA Delivery
The primary breakthrough of cKK-E12 was its potency in mediating siRNA-induced gene

silencing. It achieved robust, dose-dependent silencing of the hepatocyte-expressed gene

Factor VII (FVII).[2] To date, it remains one of the most efficacious non-viral siRNA delivery

systems reported for hepatocytes.[1]

Table 2: Efficacy of cKK-E12 for in vivo siRNA Delivery

Species Gene Target Efficacy (ED₅₀)
High-Dose
Silencing

Reference

Mouse Factor VII ~0.002 mg/kg - [1][2][3]

Rat Factor VII < 0.01 mg/kg - [2][9]

Non-human

Primate
Transthyretin -

> 95% at 0.3

mg/kg
[2][4][9]
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cKK-E12 exhibits remarkable selectivity for liver parenchymal cells (hepatocytes).[1][6] When

delivering siRNA against the ubiquitously expressed gene PTEN, silencing was significant in

hepatocytes (~80%) but negligible in endothelial or leukocyte cells.[4] The doses needed to

silence genes in hepatocytes are orders of magnitude lower than those required for silencing in

endothelial cells (target: Tie2) or various immune cells (target: CD45).[1][2][9]

mRNA Delivery
While originally optimized for siRNA, cKK-E12 is also a highly effective vehicle for mRNA

delivery to the liver.[7] It serves as a high-performance benchmark against which new ionizable

lipids are often compared.[10]

Table 3: Efficacy of cKK-E12 for in vivo mRNA Delivery in Mice

mRNA Cargo Dose
Serum Protein
Level (6h post-
injection)

Comparison Reference

Erythropoietin

(EPO)
0.75 mg/kg

7,100 ± 700

ng/mL

Outperformed

C12-200 (7100

ng/mL) and

503O13 (2800

ng/mL)

[10]

Erythropoietin

(EPO)
2.25 mg/kg ~22,000 ng/mL

Outperformed by

OF-02 (~45,400

ng/mL)

[10]

Cre

Recombinase
0.3 mg/kg

Functional

protein delivery

confirmed by

tdTomato

expression

- [11]

Biodistribution studies confirm that mRNA delivered by cKK-E12 LNPs is predominantly

translated in the liver, with minimal expression observed in the spleen and other organs.[10]

Safety and Tolerability
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Toxicity studies have shown that cKK-E12 is well-tolerated. In rats, no adverse effects were

observed at a dose of 1 mg/kg, which is over 100-fold higher than its efficacious dose (ED₅₀)

for siRNA delivery in that species.[1][2][9]

Mechanism of Action
The high potency and hepatocyte selectivity of cKK-E12 LNPs are governed by a distinct

biological mechanism.

Apolipoprotein E (ApoE) Adsorption: In the bloodstream, cKK-E12 LNPs adsorb ApoE, a key

protein involved in lipid transport.[1][9] This association is critical for efficacy; the addition of

ApoE in vitro increases cellular uptake and gene silencing.[1][3]

Cellular Uptake: The ApoE-LNP complex mediates uptake into hepatocytes. Studies in

knockout mice revealed that this process is highly dependent on ApoE but, interestingly, is

independent of the Low-Density Lipoprotein Receptor (LDLR).[1][2][9] This distinguishes its

mechanism from other LNP systems that are dependent on both ApoE and LDLR.[1][9] The

primary route of internalization is believed to be macropinocytosis.[1][4]

Endosomal Escape: Once inside the cell within an endosome, the ionizable nature of cKK-
E12 is crucial. The tertiary amines in its headgroup become protonated in the acidic

environment of the late endosome. This charge reversal is hypothesized to disrupt the

endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it

can be translated (mRNA) or engage the RNAi machinery (siRNA).
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Caption: Proposed mechanism of ApoE-mediated uptake and endosomal escape.
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Key Experimental Protocols
LNP Formulation by Microfluidic Mixing

Preparation of Stock Solutions:

Prepare a lipid stock solution in ethanol containing cKK-E12, cholesterol, DSPC (or

DOPE), and a PEG-lipid at the desired molar ratios (e.g., 50:38.5:10:1.5).

Prepare a nucleic acid stock solution (siRNA or mRNA) in a low pH aqueous buffer (e.g.,

50 mM citrate buffer, pH 4.0).

Microfluidic Mixing:

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate

syringes.

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g.,

NanoAssemblr).

Pump the two solutions through the mixer at a defined flow rate ratio (typically 3:1

aqueous to ethanol). The rapid mixing within the microchannels induces LNP self-

assembly and nucleic acid encapsulation.

Purification and Buffer Exchange:

Collect the resulting LNP solution.

Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) for at least 12-18

hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

Characterization:

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering

(DLS).

Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).
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In Vivo Gene Silencing Study in Mice
Animal Model: Use C57BL/6 mice (6-8 weeks old).

LNP Administration:

Dilute the purified LNP formulation in sterile PBS to the desired final concentration.

Administer the formulation to mice via tail vein injection at the specified dose (e.g., 0.001

to 1.0 mg siRNA per kg body weight). Include a PBS-treated group as a negative control.

Sample Collection:

At a predetermined time point (e.g., 48 or 72 hours post-injection), collect blood via

cardiac puncture or retro-orbital bleeding into serum separator tubes.

Euthanize the animals and harvest tissues (e.g., liver, spleen, kidney) as required.

Analysis:

Isolate serum from the blood samples.

Measure the serum levels of the target protein (e.g., Factor VII) using a chromogenic

assay or ELISA.

Calculate the percentage of gene silencing relative to the PBS control group.

If analyzing tissue-specific silencing, isolate RNA from harvested organs and perform RT-

qPCR to quantify target mRNA levels.

Conclusion
The development of cKK-E12 represents a landmark in the rational design of lipid-based

nucleic acid delivery systems. Its high potency, hepatocyte selectivity, and favorable safety

profile have established it as a critical tool for preclinical research and a benchmark for the

development of next-generation lipidoids for both siRNA and mRNA therapeutics. The insights

gained from its mechanism of action, particularly the role of ApoE and the LDLR-independent

uptake pathway, continue to inform the design of novel carriers for targeted gene delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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